molecular formula C16H16O5 B1631583 Loureirin D CAS No. 119425-91-1

Loureirin D

Cat. No.: B1631583
CAS No.: 119425-91-1
M. Wt: 288.29 g/mol
InChI Key: AQMBVNGTZRFEPF-UHFFFAOYSA-N
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Description

Loureirin D is a bioactive natural product belonging to the chalcone family, specifically a dihydrochalconeThis compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Mechanism of Action

Target of Action

Loureirin D, a dihydrochalcone compound, is known to have a wide range of biological activities . Analogs of Loureirin, such as Loureirin A and B, have been found to interact with various targets. For instance, Loureirin B has been shown to inhibit both Kv1.3 and STIM1/Orai1 channels . These channels play crucial roles in the activation and proliferation of effector memory T cells, which are involved in the pathogenesis of autoimmune diseases .

Mode of Action

For instance, Loureirin B has been shown to inhibit Ca2+ influx and IL-2 secretion in Jurkat T cells by inhibiting both Kv1.3 and STIM1/Orai1 channels . This inhibition leads to an immunosuppressive effect, making Loureirin B a promising leading compound for treating autoimmune diseases .

Biochemical Pathways

For example, Loureirin B has been shown to exert its anticancer activity by regulating cell cycle and Fas death receptor . Furthermore, it has been suggested that Loureirin B might suppress the PI3K/AKT signaling pathway to exert its effects .

Pharmacokinetics

It has been reported that simulated microgravity significantly alters the pharmacokinetics of loureirin b

Result of Action

For instance, Loureirin B has been shown to inhibit the proliferation of cervical cancer cells, induce apoptosis, and reduce invasion and migration via targeting the PI3K/AKT signaling pathway .

Action Environment

It has been reported that simulated microgravity significantly alters the pharmacokinetics of loureirin b . This suggests that environmental factors could potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Loureirin D can be synthesized through classical Claisen-Schmidt condensation reactions. This involves the reaction of appropriate aldehydes and ketones in the presence of a base, typically sodium hydroxide or potassium hydroxide, under reflux conditions. The resulting chalcone is then subjected to reduction reactions to yield the dihydrochalcone structure .

Industrial Production Methods: Industrial production of this compound involves the extraction of dragon’s blood resin followed by purification processes. The resin is typically dissolved in ethanol, and the solution is subjected to various chromatographic techniques to isolate this compound. High-performance liquid chromatography (HPLC) is commonly used for this purpose .

Chemical Reactions Analysis

Types of Reactions: Loureirin D undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrochalcones.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride is often used as a reducing agent.

    Substitution: Reagents such as acetic anhydride and sulfuric acid are used for acetylation reactions.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted chalcones .

Scientific Research Applications

Loureirin D has a wide range of scientific research applications:

Comparison with Similar Compounds

Loureirin D is part of a family of compounds known as dihydrochalcones, which also includes Loureirin A, Loureirin B, and Loureirin C. These compounds share similar structures but differ in their specific biological activities and potency:

This compound stands out due to its potent anticancer properties and its ability to regulate cell cycle and apoptosis pathways, making it a unique and valuable compound in scientific research and pharmaceutical development .

Properties

IUPAC Name

3-(2,4-dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-21-16-9-12(18)8-15(20)13(16)6-7-14(19)10-2-4-11(17)5-3-10/h2-5,8-9,17-18,20H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMBVNGTZRFEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1CCC(=O)C2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401168110
Record name 3-(2,4-Dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401168110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119425-91-1
Record name 3-(2,4-Dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119425-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401168110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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